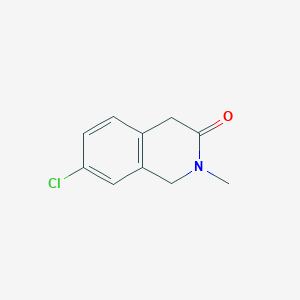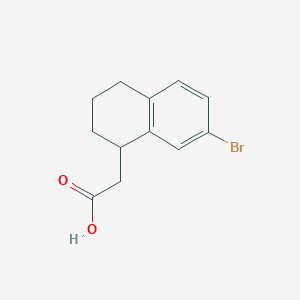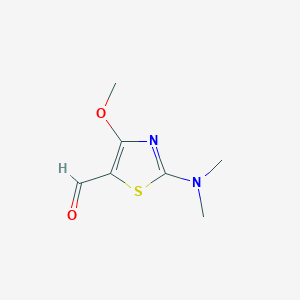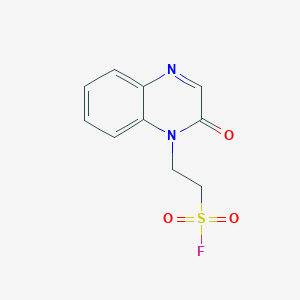
Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate
概要
説明
“Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . The compound is also known by its IUPAC name, methyl (1r,4r)-4-hydroxy-1-methylcyclohexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c1-9 (8 (11)12-2)5-3-7 (10)4-6-9/h7,10H,3-6H2,1-2H3/t7-,9- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 258.6±40.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 14?±.0.40 .科学的研究の応用
Raman Spectrum Investigation of Cis and Trans Methyl 1-Hydroxy-3-Methylcyclohexane-carboxylates
This study by Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates. The research revealed the existence of conversion isomers in these compounds and the predominance of certain conformations in specific mixtures (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Metabolism of Methylcyclohexane
Elliott, Tao, and Williams (1965) explored the metabolism of methylcyclohexane in rabbits, discovering various metabolites, including glucuronide of trans-4-methylcyclohexanol. This research provides insights into the biological transformation of substances related to methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Elliott, Tao, & Williams, 1965).
Calciferol and its Relatives: Synthesis of Tachysterols
Bruck et al. (1967) focused on synthesizing tachysterols, using compounds like 5-hydroxy-2-methylcyclohex-1-ene-1-carboxylic acid or its methyl ester, which are structurally related to this compound. This research is crucial for understanding the synthetic pathways of important biochemical compounds (Bruck et al., 1967).
Multiplanar Cyclohexane Rings
Desai, Hunter, and Saharia (1938) investigated the bromination of cyclohexane derivatives, including 1-carboxy-4-methylcyclohexane-1-acetic acid, providing insights into the chemical behavior of related cyclohexane compounds (Desai, Hunter, & Saharia, 1938).
Chemistry of Methyl 3-Hydroxycyclohexa-1,5-Diene-1-Carboxylate
Sirat, Thomas, and Tyrrell (1979) reported on the preparation and chemical reactions of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a compound with structural similarities to this compound. This research adds to the understanding of the chemical properties and reactions of such compounds (Sirat, Thomas, & Tyrrell, 1979).
Catalytic Hydrogenation of 4-Methylbenzoic Acid
Bin (2010) conducted research on converting 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids, a process relevant to the transformation of compounds related to this compound (Bin, 2010).
特性
IUPAC Name |
methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVQRARNBDKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222188 | |
| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87787-05-1 | |
| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)




![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)




![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3162413.png)
![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)
